molecular formula C22H16O2 B11958432 2-((4-Ethylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione CAS No. 27533-99-9

2-((4-Ethylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione

Cat. No.: B11958432
CAS No.: 27533-99-9
M. Wt: 312.4 g/mol
InChI Key: YEJHUGMDDBUQHF-UHFFFAOYSA-N
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Description

2-((4-Ethylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione is a synthetic organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of an ethyl group attached to the naphthalene ring and a methylene bridge connecting the naphthalene and indene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione typically involves the condensation of 4-ethylnaphthaldehyde with indene-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridge between the naphthalene and indene rings. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce dihydro derivatives

Scientific Research Applications

2-((4-Ethylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial, antioxidant, or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-((4-Ethylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione depends on its specific application and target. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and may include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Ethylnaphthalen-1-yl derivatives: Compounds with similar naphthalene structures but different substituents.

    Indene-1,3-dione derivatives: Compounds with similar indene structures but different substituents.

Uniqueness

2-((4-Ethylnaphthalen-1-yl)methylene)-1H-indene-1,3(2H)-dione is unique due to the specific combination of the naphthalene and indene moieties connected by a methylene bridge. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

CAS No.

27533-99-9

Molecular Formula

C22H16O2

Molecular Weight

312.4 g/mol

IUPAC Name

2-[(4-ethylnaphthalen-1-yl)methylidene]indene-1,3-dione

InChI

InChI=1S/C22H16O2/c1-2-14-11-12-15(17-8-4-3-7-16(14)17)13-20-21(23)18-9-5-6-10-19(18)22(20)24/h3-13H,2H2,1H3

InChI Key

YEJHUGMDDBUQHF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C2=CC=CC=C12)C=C3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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